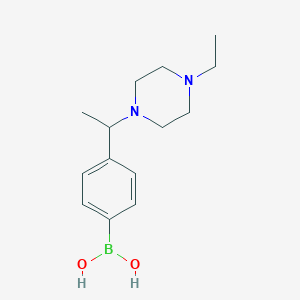

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

説明

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 4-ethylpiperazine moiety via an ethyl linker. Its molecular formula is C₁₄H₂₂BN₃O₂ (calculated based on structural analogs in ). This makes it relevant in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., Suzuki-Miyaura cross-couplings) .

特性

IUPAC Name |

[4-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(7-5-13)15(18)19/h4-7,12,18-19H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQVUWSIBVUGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution Reactions: The ethyl group is introduced via substitution reactions, often using ethyl halides under basic conditions.

Boronic Acid Formation:

Industrial Production Methods

Industrial production of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

化学反応の分析

Types of Reactions

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Typical reagents include alkyl halides and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted piperazine derivatives .

科学的研究の応用

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid has diverse applications in scientific research:

作用機序

The mechanism of action of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The piperazine ring may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Structural and Physicochemical Properties

Key analogs and their distinguishing features:

Notes:

Reactivity in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura couplings. Substituents significantly influence reactivity:

- Electron-donating groups (e.g., ethylpiperazine) can enhance reactivity by stabilizing the transient palladium complex .

- Bulky groups (e.g., tert-butyldimethylsilyl in ’s analog) may hinder coupling efficiency due to steric hindrance .

- Pinacol esters () prevent boronic acid self-condensation, enabling high-yield reactions in moisture-sensitive conditions .

生物活性

(4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of serine β-lactamases and its applications in antibacterial therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Boron-containing compounds, including (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, are known to interact with serine residues in bacterial penicillin-binding proteins (PBPs). These interactions can inhibit the activity of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The compound's ability to bind covalently to the active site of these enzymes is crucial for its inhibitory action.

Biological Activity Assays

The biological activity of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid has been evaluated through various assays, including:

-

Inhibition of β-lactamases : The compound was tested against several PBP variants from different bacteria. Results indicated varying degrees of residual activity post-treatment, suggesting selective inhibition profiles.

Protein Tested Residual Activity (%) PBP3 from Pseudomonas aeruginosa 16 ± 6 PBP3 from Haemophilus influenzae 32 ± 3 PBP3 from Acinetobacter baumannii 73 ± 3 PBP3 from Escherichia coli >90

The above table illustrates the effectiveness of the compound in inhibiting various PBPs, with notable potency against P. aeruginosa and H. influenzae, which are significant pathogens in clinical settings .

Case Studies

A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of boron-containing compounds, including derivatives of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid. The study highlighted that modifications to the piperazine moiety could enhance antibacterial activity while maintaining low toxicity profiles.

In vivo studies demonstrated that certain derivatives exhibited significant reductions in bacterial load in murine models infected with drug-resistant strains. For example, a derivative showed a reduction in E. coli infections by over 50% at a dosage of 40 mg/kg .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (4-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid indicates moderate solubility and favorable distribution characteristics, which are essential for oral bioavailability. Toxicological assessments revealed potential acute toxicity; however, careful dosing regimens could mitigate these risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。